molecular formula C10H20N2SSi B11876509 N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine CAS No. 94225-35-1

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine

Cat. No.: B11876509
CAS No.: 94225-35-1
M. Wt: 228.43 g/mol
InChI Key: NGTVORJHHMSTPU-UHFFFAOYSA-N
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Description

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methyl-1,2-thiazol-5-amine moiety. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methyl-1,2-thiazol-5-amine in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-silicon or carbon-nitrogen bonds .

Mechanism of Action

The mechanism of action of N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine involves its ability to act as a silylating agent. The tert-butyl(dimethyl)silyl group can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. This protection is achieved through the formation of stable silicon-oxygen or silicon-nitrogen bonds, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is unique due to the presence of the thiazole ring, which imparts additional reactivity and potential biological activity. This makes it a versatile compound in both synthetic and applied chemistry .

Properties

CAS No.

94225-35-1

Molecular Formula

C10H20N2SSi

Molecular Weight

228.43 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine

InChI

InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3

InChI Key

NGTVORJHHMSTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C

Origin of Product

United States

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